molecular formula C18H17N3O3S B611744 N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide CAS No. 1296731-74-2

N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide

Cat. No.: B611744
CAS No.: 1296731-74-2
M. Wt: 355.41
InChI Key: LIVAPIWBIQYQLE-UHFFFAOYSA-N
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Description

VU0410150 is a pyrrylarylsulfone containing compound and has been found to be a mGluR4-positive allosteric modulator. VU0410150 has been evaluated as a potential drug for the treatment for Parkinson’s disease.

Scientific Research Applications

Synthesis and Evaluation in Pharmacology

N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide and its derivatives have been explored extensively in the field of pharmacology. For instance, some studies have focused on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents, showcasing the chemical's utility in CNS-active agents development (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Polymer Science Applications

This compound has also been instrumental in polymer science. For example, research on new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines has been conducted, focusing on synthesis and characterization, indicating its role in creating novel polymeric materials (Faghihi & Mozaffari, 2008).

Applications in Material Science

The compound’s derivatives have found applications in material science as well. For instance, studies on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlight its relevance in developing materials with unique thermal and solubility properties (Liu et al., 2013).

Chemical Synthesis and Reactions

Its involvement in the synthesis of spirocyclic dihydropyridines through electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides showcases its versatility in complex chemical reactions and potential drug-like features (Senczyszyn, Brice, & Clayden, 2013).

Properties

CAS No.

1296731-74-2

Molecular Formula

C18H17N3O3S

Molecular Weight

355.41

IUPAC Name

N-(1-((3,4-Dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide

InChI

InChI=1S/C18H17N3O3S/c1-13-6-7-16(11-14(13)2)25(23,24)21-10-8-15(12-21)20-18(22)17-5-3-4-9-19-17/h3-12H,1-2H3,(H,20,22)

InChI Key

LIVAPIWBIQYQLE-UHFFFAOYSA-N

SMILES

O=C(NC1=CN(S(=O)(C2=CC=C(C)C(C)=C2)=O)C=C1)C3=NC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0410150;  VU 0410150;  VU-0410150; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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